![molecular formula C18H20O B14622389 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol CAS No. 58448-73-0](/img/structure/B14622389.png)
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound has a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4,6-dimethylphenol with 2-ethenylphenyl ethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethylphenol: A simpler phenolic compound with similar chemical properties but lacking the ethenylphenyl group.
2-Ethenylphenol: Contains the ethenyl group but lacks the additional methyl groups on the aromatic ring.
2-[1-(2-Phenylethyl)]-4,6-dimethylphenol: Similar structure but with a phenylethyl group instead of an ethenylphenyl group.
Uniqueness
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol is unique due to the presence of both ethenyl and dimethyl groups on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58448-73-0 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C18H20O/c1-5-15-8-6-7-9-16(15)14(4)17-11-12(2)10-13(3)18(17)19/h5-11,14,19H,1H2,2-4H3 |
InChI-Schlüssel |
CCGSRSKDZNVRRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

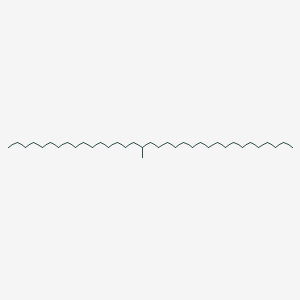
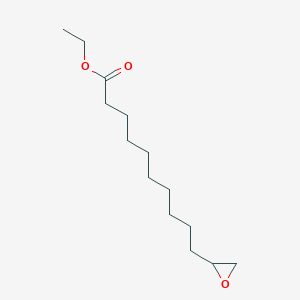
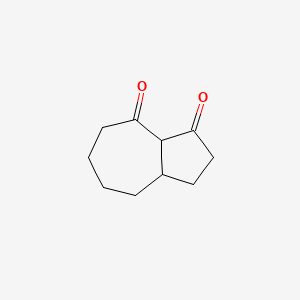
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
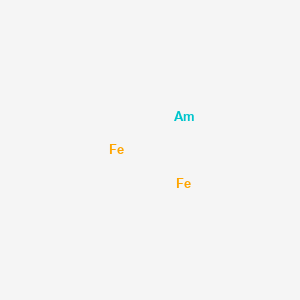
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
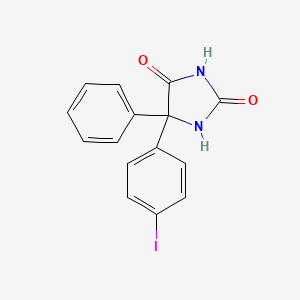
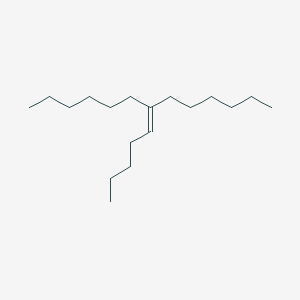

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
